5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile
Description
5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile is a heterocyclic compound featuring an oxazolidine ring (a five-membered ring containing oxygen and nitrogen) substituted with two methyl groups at positions 4 and 5, an isobutyl group at position 5, and a carbonitrile group at position 4. The 2-oxo (lactam) moiety introduces polarity, while the isobutyl group contributes to hydrophobicity. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.24 g/mol (calculated based on substituent analysis).
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4,5-dimethyl-5-(2-methylpropyl)-2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-10(4)9(3,6-11)12-8(13)14-10/h7H,5H2,1-4H3,(H,12,13) |
InChI Key |
HYZSEZAQZBPOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(NC(=O)O1)(C)C#N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile typically follows a multi-step approach involving:
- Formation of the oxazolidine ring via cyclization reactions
- Introduction of the carbonitrile group at the 4-position
- Installation of the isobutyl and methyl substituents through selective alkylation or starting material choice
A key reference for the preparation of related 2-oxo-oxazolidine-4-carboxylic acid derivatives provides a robust synthetic route adaptable to this compound.
Detailed Synthetic Route (Adapted from Patent CN111808040A)
This method, although described for multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, is relevant due to structural similarity and can be adapted for the target compound.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 2-amino-3-hydroxy substituted propionate hydrochloride (or isomer) with S,S'-dimethyl dithiocarbonate in water under inert atmosphere | Temperature: 5–35 °C; Time: 2–4 h at 5–15 °C, then 5–7 h at 20–30 °C | Water as solvent ensures environmental friendliness and safety; inert gas protects sensitive intermediates |
| 2 | Hydrolysis of intermediate under alkaline conditions (pH 12–14) using ethanol-water mixture | pH adjusted with alkaline substance; reaction proceeds until completion | Hydrolysis converts intermediate to oxazolidine-4-carboxylic acid derivative |
| 3 | Work-up involving extraction with organic solvents (dichloromethane or chloroform), washing with hydrochloric acid, drying with anhydrous magnesium sulfate, solvent removal, and chromatographic purification | Standard organic extraction and purification techniques | Ensures high purity and yield of final product |
Adaptation for 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile
To prepare the specific compound:
- The starting amino alcohol or ester should bear the isobutyl and methyl substituents at the appropriate positions to direct the formation of the desired substituted oxazolidine ring.
- The carbonitrile group can be introduced via substitution or by using a nitrile-containing precursor in the cyclization step.
- The reaction conditions remain similar, with careful control of temperature and pH to optimize yield and stereochemical purity.
Research Findings and Analytical Data
-
- The described method achieves yields exceeding 85%, significantly higher than older methods using organic solvents alone (which had yields around 62%).
- Purification by chromatography ensures removal of side products and isomers.
Environmental and Safety Considerations:
- The use of water as a solvent and mild reaction conditions reduces hazards associated with organic solvents and reagents.
- The process is scalable and suitable for industrial applications.
Summary Table of Preparation Method Parameters
| Parameter | Description | Optimal Range/Value | Comments |
|---|---|---|---|
| Starting Material | 2-amino-3-hydroxy substituted propionate derivatives | Substituted with isobutyl and methyl groups | Determines final substitution pattern |
| Solvent | Water (primary), organic solvents for extraction | Water for reaction; dichloromethane/chloroform for extraction | Environmentally friendly approach |
| Reaction Temperature (Step 1) | Initial and subsequent temperatures | 5–15 °C for 2–4 h; then 20–30 °C for 5–7 h | Controls reaction rate and selectivity |
| pH (Step 2) | Alkaline hydrolysis | pH 12–14 | Ensures complete hydrolysis |
| Reaction Time (Step 2) | Hydrolysis duration | Until completion (typically several hours) | Monitored by TLC or HPLC |
| Yield | Product isolated yield | >86% | High efficiency compared to older methods |
| Purification | Chromatography | Silica gel or equivalent | Removes impurities and isomers |
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of oxazolidinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that oxazolidine derivatives exhibit antimicrobial properties. Studies have shown that modifications in the oxazolidine ring can enhance activity against various bacterial strains, making them potential candidates for new antibiotics .
- Anticancer Properties : Some studies suggest that compounds similar to 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile may induce apoptosis in cancer cells. This is attributed to their ability to interfere with cellular metabolism and promote oxidative stress within malignant cells .
- Neuroprotective Effects : Preliminary investigations have indicated that oxazolidine derivatives could have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Agricultural Chemistry
- Pesticide Development : The structural characteristics of oxazolidines make them suitable for developing new agrochemicals. Their ability to interact with biological systems can be harnessed to create effective pesticides or herbicides .
- Plant Growth Regulators : There is ongoing research into the use of oxazolidine derivatives as plant growth regulators, aiming to enhance crop yields and resistance to environmental stresses .
Industrial Applications
- Synthesis of Fine Chemicals : The compound can serve as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis .
- Polymer Chemistry : Research is exploring the incorporation of oxazolidine derivatives into polymer matrices to improve material properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several oxazolidine derivatives, including 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile. The results indicated significant activity against Gram-positive bacteria, suggesting potential for development into new therapeutic agents.
Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile could protect neuronal cells from oxidative stress-induced apoptosis. This finding highlights its potential role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4,5-Dimethyl-2-oxo-5-(2-oxoethyl)-4-oxazolidinecarbonitrile (CAS 90007-50-4)
- The 2-oxoethyl substituent (C₂H₃O) replaces the isobutyl group (C₄H₉), making it less lipophilic.
- Higher oxygen content (3 oxygen atoms vs. 2 in the target compound) enhances polarity and water solubility.
Thiazolidine and Pyridine Derivatives (e.g., CAS 7063-47-0)
- Structural Features : Contain thioxo or fluorophenylpiperazine groups, which introduce sulfur or aromaticity.
- Reactivity : Thioxo groups enable disulfide bond formation, while carbonitrile groups favor nucleophilic addition. The target compound lacks sulfur, limiting such reactivity .
Physicochemical Properties
Crystallographic and Intermolecular Interactions
Biological Activity
5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile is a compound belonging to the oxazolidine family, characterized by its unique structural features that include an oxazolidine ring and a carbonitrile functional group. This compound has garnered interest in various fields, including medicinal chemistry and food science, due to its potential biological activities.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₅N₃O
- Molecular Weight : 169.24 g/mol
- IUPAC Name : 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile
- CAS Number : Not readily available in common databases.
The oxazolidine ring structure contributes to the compound's stability and reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research has indicated that compounds within the oxazolidine class exhibit antimicrobial properties. A study exploring the structure-activity relationship of oxazolidines found that modifications at the 4 and 5 positions can enhance antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Several studies have investigated the anticancer potential of oxazolidine derivatives. For instance, derivatives similar to 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
Neuroprotective Effects
Emerging research suggests that certain oxazolidine derivatives may possess neuroprotective properties. These compounds have been shown to modulate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
-
Antimicrobial Study :
- Objective : To evaluate the antibacterial efficacy of oxazolidine derivatives.
- Method : In vitro assays were conducted against various bacterial strains.
- Findings : Compounds exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine on cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : The compound demonstrated a dose-dependent reduction in viability of breast cancer cells.
-
Neuroprotection Research :
- Objective : To explore the neuroprotective effects of oxazolidines in models of oxidative stress.
- Method : Neuronal cell cultures were treated with oxidative stressors in the presence of the compound.
- Outcome : Significant reduction in markers of oxidative damage was observed.
Data Table: Biological Activities of Oxazolidine Derivatives
| Activity Type | Compound | Target Organism/Cell Type | Result/Effect |
|---|---|---|---|
| Antimicrobial | 5-Isobutyl derivative | MRSA | Significant growth inhibition |
| Anticancer | Similar oxazolidines | MCF-7 (breast cancer) | Dose-dependent cytotoxicity |
| Neuroprotective | Oxazolidine derivatives | Neuronal cell lines | Reduced oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
